molecular formula C23H21N3O B11583913 5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11583913
M. Wt: 355.4 g/mol
InChI Key: UAWLKDYVFYUOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline, typically involves multi-step reactions. One common method is the condensation of 2-aminobenzophenone with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of quinazoline derivatives may involve advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis . These methods enhance reaction efficiency and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

5-ethyl-6-(4-methoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C23H21N3O/c1-3-25-20-10-6-4-8-18(20)22-24-19-9-5-7-11-21(19)26(22)23(25)16-12-14-17(27-2)15-13-16/h4-15,23H,3H2,1-2H3

InChI Key

UAWLKDYVFYUOBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.